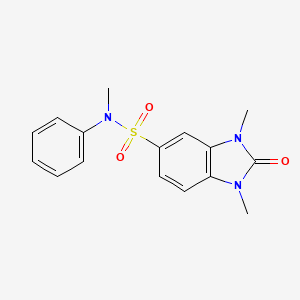

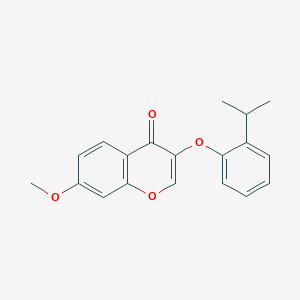

N-(3-chloro-4-methoxyphenyl)-2,4,6-trimethylbenzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The compound can be synthesized through acylation reactions involving specific phenols and benzoyl chlorides. For example, similar compounds like N-3-hydroxyphenyl-4-methoxybenzamide have been prepared through the acylation of 3-aminophenol with 4-metoxybenzoylchloride in tetrahydrofuran (THF), followed by characterization through NMR and elemental analysis (Karabulut et al., 2014). This method could potentially be adapted for the synthesis of N-(3-chloro-4-methoxyphenyl)-2,4,6-trimethylbenzamide by substituting the appropriate starting materials.

Molecular Structure Analysis

The molecular structure of compounds similar to N-(3-chloro-4-methoxyphenyl)-2,4,6-trimethylbenzamide has been determined by techniques such as single-crystal X-ray diffraction and DFT calculations. These studies reveal details about bond lengths, bond angles, and dihedral angles, as well as the impact of intermolecular interactions like dimerization and crystal packing on the molecular geometry (Karabulut et al., 2014).

Chemical Reactions and Properties

The chemical reactions and properties of N-(3-chloro-4-methoxyphenyl)-2,4,6-trimethylbenzamide would likely involve its reactivity as an amide and the presence of methoxy and chloro substituents on the benzene rings. These functional groups can influence the compound's behavior in nucleophilic substitution reactions or its interaction with other chemical entities. However, specific reactions involving this exact compound are not detailed in the available literature.

Physical Properties Analysis

Physical properties such as melting point, solubility, and crystalline structure are crucial for understanding the behavior of chemical compounds. While specific data on N-(3-chloro-4-methoxyphenyl)-2,4,6-trimethylbenzamide is not provided, analogous compounds exhibit distinct physical properties that can be analyzed through spectroscopic and crystallographic methods. For example, compounds with similar structures have been characterized to understand their crystallinity, polymorphism, and intermolecular interactions, which significantly affect their physical properties (Yasuoka et al., 1969).

Propiedades

IUPAC Name |

N-(3-chloro-4-methoxyphenyl)-2,4,6-trimethylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18ClNO2/c1-10-7-11(2)16(12(3)8-10)17(20)19-13-5-6-15(21-4)14(18)9-13/h5-9H,1-4H3,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVPXNZVQYIQCQP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)C(=O)NC2=CC(=C(C=C2)OC)Cl)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[4-(3-piperidinylmethyl)benzoyl]-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine dihydrochloride](/img/structure/B5658449.png)

![3-(4-chlorobenzyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5658453.png)

![4-{1-[N-(4-fluorobenzoyl)-beta-alanyl]piperidin-3-yl}benzoic acid](/img/structure/B5658457.png)

![N-ethyl-2-[(4S)-2-oxo-4-phenyl-1,3-oxazolidin-3-yl]-N-(2,2,2-trifluoroethyl)acetamide](/img/structure/B5658473.png)

![N-[4-(3-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]benzamide](/img/structure/B5658489.png)

![(4aR*,7aS*)-1-(3-methylbut-2-en-1-yl)-4-(3-phenoxypropanoyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5658507.png)

![N-(8-methoxy-4,5-dihydronaphtho[1,2-d][1,3]thiazol-2-yl)-2-thiophenecarboxamide](/img/structure/B5658516.png)

![1-phenyl-3-{[4-(pyrimidin-2-yloxy)piperidin-1-yl]carbonyl}pyrrolidin-2-one](/img/structure/B5658519.png)

![N-[(5-cyclobutyl-1,2,4-oxadiazol-3-yl)methyl]-2-(2,4-dichlorophenoxy)-N-methylacetamide](/img/structure/B5658520.png)